Home > Products > Screening Compounds P83973 > 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide - 1049503-23-2

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3131216
CAS Number: 1049503-23-2
Molecular Formula: C15H16FN3O2
Molecular Weight: 289.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor discovered and characterized for the treatment of non-small cell lung cancer. [] It exhibits nanomolar MET kinase activity and demonstrates antiproliferative activity, particularly against EBC-1 cells. [] LAH-1 modulates the HGF/c-Met pathway, induces cell apoptosis, inhibits colony formation, and impedes cell migration and invasion. []
  • Relevance: LAH-1 shares a core structure with 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, specifically the 6-oxo-1,6-dihydropyridazine-3-carboxamide moiety. Both compounds contain fluorine substitutions on their aromatic rings, suggesting potential for similar physicochemical properties and biological activities. []

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (Compound A (+))

  • Compound Description: Compound A (+) is an early lead compound in the development of human immunodeficiency virus (HIV) integrase inhibitors. [] Its metabolic fate and excretion balance were extensively studied in rats and dogs. [] The primary metabolic pathway involved the formation of a 5-O-glucuronide metabolite. []
  • Relevance: Although structurally distinct from 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, Compound A (+) shares the common feature of a fluorine-substituted benzyl group attached to a heterocyclic ring system. This structural similarity suggests potential overlap in their physicochemical properties and might be relevant in understanding the structure-activity relationship of the target compound. []

MK-0518 (N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide)

  • Compound Description: MK-0518 is a potent HIV integrase inhibitor that reached Phase III clinical trials. [] Similar to Compound A (+), its metabolism and disposition were investigated using 19F-NMR spectroscopy. [] Like its predecessor, MK-0518 is primarily eliminated through metabolism, forming a major 5-O-glucuronide metabolite. []
  • Relevance: MK-0518 shares the 4-fluorobenzyl and a portion of the heterocyclic core structure with both Compound A (+) and 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This structural similarity reinforces the potential relevance of the fluorobenzyl group and its influence on the biological activity and metabolic profile of these compounds. []

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: This molecule was identified through in silico docking analysis as a potential inhibitor of constitutively active Gsα, a protein implicated in disorders like McCune-Albright Syndrome. [, , ] It demonstrated significant and dose-dependent reduction of cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele without affecting basal cAMP levels in cells with wild-type Gs. [, , ]
  • Relevance: This compound exhibits a high degree of structural similarity to 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, particularly the shared 6-oxo-1,6-dihydropyridazine-3-carboxamide core. This suggests that variations in the substituents attached to this core can significantly impact biological activity and target specificity. [, , ]

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

  • Compound Description: Similar to the previous compound, this molecule was identified through in silico docking and demonstrated the ability to reduce cAMP levels in cells expressing constitutively active Gs-R201H. [, , ] Notably, it did not affect basal cAMP levels in cells with wild-type Gs. [, , ]
  • Relevance: While structurally similar to the other compounds in its 6-oxo-1,6-dihydropyridazine-3-carboxamide core, this compound utilizes a biphenylmethyl group as a substituent, in contrast to the fluorobenzyl groups seen in the other related compounds, including 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. This difference highlights the impact of substituent choice on the activity and specificity of this class of compounds. [, , ]
Overview

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds, specifically pyridazines. This compound features a fluorobenzyl group and an isopropyl substituent, which contribute to its unique chemical properties and potential biological activity. The compound's structure indicates it may have applications in medicinal chemistry, particularly in developing new therapeutic agents.

Source and Classification

The compound is classified under the category of medicinal preparations containing organic active ingredients (A61K31/00) according to the International Patent Classification. It is also categorized under heterocyclic compounds with nitrogen as a ring hetero atom (A61K31/395) and more specifically as a 1,3-diazole (A61K31/4164) due to its structural characteristics. The compound can be sourced from various chemical suppliers and has been referenced in patent literature for its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. Key methods may include:

  1. Formation of the pyridazine core: This can involve cyclization reactions starting from appropriate precursors such as hydrazines and ketones.
  2. Introduction of functional groups: The fluorobenzyl and isopropyl groups can be introduced through electrophilic aromatic substitution or alkylation reactions.

Technical Details

The synthetic route may require specific conditions such as controlled temperatures, solvents, and catalysts to achieve high yields and purity of the final product. For instance, the use of phosphorus oxychloride in the formation of related pyridazine derivatives has been documented .

Molecular Structure Analysis

Structure

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a complex molecular structure characterized by:

  • A pyridazine ring (a six-membered ring containing two adjacent nitrogen atoms).
  • A carboxamide functional group attached to the pyridazine.
  • A fluorobenzyl group at the 1-position.
  • An isopropyl group at the nitrogen atom.

Data

The molecular formula is C14H16FN3O2C_{14}H_{16}FN_{3}O_{2}, and its molecular weight is approximately 273.30 g/mol. The compound's structural representation can be depicted using various chemical drawing software or databases .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding acid and amine.
  2. Substitution Reactions: The fluorine atom on the benzene ring can undergo nucleophilic substitution, allowing for further functionalization.
  3. Cyclization Reactions: The dihydropyridazine framework may engage in additional cyclization under specific conditions to form more complex structures.

Technical Details

These reactions often require careful control of reaction conditions such as temperature, pH, and concentration to optimize yields and minimize by-products.

Mechanism of Action
  1. Enzyme Inhibition: Many heterocycles act as inhibitors for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: The compound may interact with biological receptors influencing signaling pathways relevant to pharmacological effects.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Not explicitly listed but typically falls within a range characteristic of similar compounds.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic components.

Chemical Properties

Chemical properties include reactivity with acids and bases, stability under various conditions, and potential for forming salts or complexes with metals.

Relevant data such as boiling point, density, and refractive index may be obtained from chemical databases or supplier specifications .

Applications

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting diseases such as cancer or infectious diseases.
  • Pharmacological Research: Investigating its biological activity could lead to novel treatments based on its mechanism of action.

Properties

CAS Number

1049503-23-2

Product Name

1-(3-fluorobenzyl)-N-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-propan-2-ylpyridazine-3-carboxamide

Molecular Formula

C15H16FN3O2

Molecular Weight

289.31

InChI

InChI=1S/C15H16FN3O2/c1-10(2)17-15(21)13-6-7-14(20)19(18-13)9-11-4-3-5-12(16)8-11/h3-8,10H,9H2,1-2H3,(H,17,21)

InChI Key

RRCZBYGWSROBCG-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.